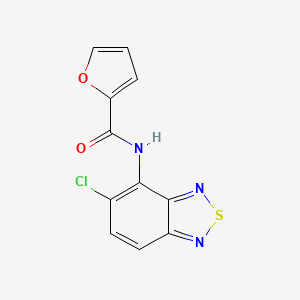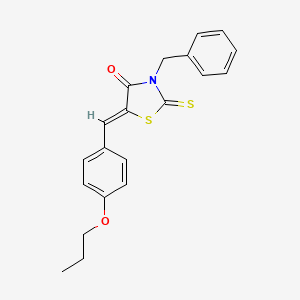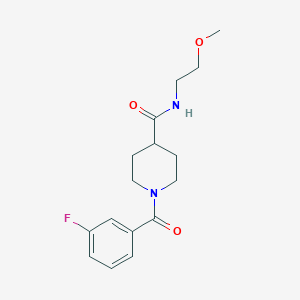
N-1H-indazol-5-yltetrahydro-2-furancarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives, including compounds similar to N-1H-indazol-5-yltetrahydro-2-furancarboxamide, typically involves standard synthetic procedures that can achieve high overall yields. For instance, indazole- and indole-carboxamides have been synthesized as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), highlighting the accessibility of such compounds through synthetic chemistry (Tzvetkov et al., 2014).
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of an indazole core, which can be substituted at various positions to enhance the compound's biological activity and selectivity. X-ray diffraction studies are commonly used to determine the molecular structure, as seen in the case of indazol-2-yl-acetic acid, providing insights into the supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).
Chemical Reactions and Properties
Indazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions, which are pivotal in the synthesis of N-1 and N-2 substituted indazoles. These reactions are facilitated by the reactivity of the indazole nitrogen atoms, allowing for the introduction of various functional groups that can modulate the compound's chemical properties (Teixeira et al., 2006).
Physical Properties Analysis
The physical properties of indazole derivatives, including N-1H-indazol-5-yltetrahydro-2-furancarboxamide, are influenced by their molecular structure. Factors such as molecular weight, solubility, melting point, and crystal structure play a crucial role in determining the compound's suitability for various applications in chemical and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of indazole derivatives are characterized by their reactivity and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. For example, the synthesis and characterization of 1- and 2-substituted indazoles have provided valuable information on their ester and carboxylic acid derivatives, contributing to our understanding of their chemical behavior (Teixeira et al., 2006).
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7,11H,1-2,5H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPNIRAFBXXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4537988.png)
![1-[(4-methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione](/img/structure/B4537992.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4537999.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4538006.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4538014.png)
![methyl 2-{3-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4538019.png)
![N-[4-({[(2-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4538027.png)
![1-[(4-bromophenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4538032.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-propylbenzamide](/img/structure/B4538044.png)

![2-cyclohexyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4538065.png)

